human Neuropeptide Y

Description

Properties

Molecular Formula |

C189H285N55O57S |

|---|---|

Molecular Weight |

4272 g/mol |

IUPAC Name |

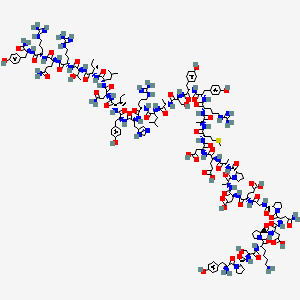

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C189H285N55O57S/c1-15-93(7)148(179(295)234-128(81-140(193)254)168(284)226-123(74-92(5)6)171(287)239-149(94(8)16-2)180(296)240-150(99(13)247)181(297)222-115(31-22-67-208-189(202)203)156(272)220-117(56-59-139(192)253)161(277)218-113(29-20-65-206-187(198)199)157(273)224-121(151(195)267)76-101-38-48-107(249)49-39-101)238-172(288)126(79-104-44-54-110(252)55-45-104)229-167(283)127(80-105-86-204-90-210-105)230-159(275)114(30-21-66-207-188(200)201)219-164(280)122(73-91(3)4)225-154(270)96(10)212-173(289)133(88-245)236-166(282)125(78-103-42-52-109(251)53-43-103)228-165(281)124(77-102-40-50-108(250)51-41-102)227-158(274)112(28-19-64-205-186(196)197)216-152(268)95(9)211-155(271)119(62-72-302-14)221-169(285)130(84-146(263)264)232-162(278)118(58-61-144(259)260)217-153(269)97(11)213-176(292)136-33-24-68-241(136)182(298)98(12)214-163(279)129(83-145(261)262)231-160(276)116(57-60-143(257)258)215-142(256)87-209-175(291)135-32-23-70-243(135)185(301)132(82-141(194)255)235-170(286)131(85-147(265)266)233-177(293)138-35-26-71-244(138)184(300)120(27-17-18-63-190)223-174(290)134(89-246)237-178(294)137-34-25-69-242(137)183(299)111(191)75-100-36-46-106(248)47-37-100/h36-55,86,90-99,111-138,148-150,245-252H,15-35,56-85,87-89,190-191H2,1-14H3,(H2,192,253)(H2,193,254)(H2,194,255)(H2,195,267)(H,204,210)(H,209,291)(H,211,271)(H,212,289)(H,213,292)(H,214,279)(H,215,256)(H,216,268)(H,217,269)(H,218,277)(H,219,280)(H,220,272)(H,221,285)(H,222,297)(H,223,290)(H,224,273)(H,225,270)(H,226,284)(H,227,274)(H,228,281)(H,229,283)(H,230,275)(H,231,276)(H,232,278)(H,233,293)(H,234,295)(H,235,286)(H,236,282)(H,237,294)(H,238,288)(H,239,287)(H,240,296)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t93-,94-,95-,96-,97-,98-,99+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,148-,149-,150-/m0/s1 |

InChI Key |

XKWCTHKJQNUFOQ-HRPSIEBRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Molecular and Cellular Biology of Human Neuropeptide Y

Biosynthesis and Post-Translational Processing of Neuropeptide Y

The production of biologically active NPY is a multi-step process that begins with the synthesis of a larger precursor protein and involves several stages of enzymatic modification. nih.govimrpress.com This tightly regulated pathway ensures the generation of the mature peptide and its active fragments.

Prepro-hormone Processing and Mature Peptide Formation

The journey of NPY biosynthesis starts with the translation of its corresponding mRNA into a prepro-hormone, known as prepro-NPY, on ribosomes associated with the rough endoplasmic reticulum (RER). nih.govsketchy.com This initial precursor is a long polypeptide chain that contains the sequence for the mature NPY peptide, a signal peptide at its N-terminus, and a C-terminal flanking peptide. sketchy.comresearchgate.net

Within the lumen of the RER, the signal peptide is rapidly cleaved off by a signal peptidase, a process that guides the nascent polypeptide into the secretory pathway. nih.govkarger.com This cleavage event results in the formation of pro-NPY. The pro-hormone is then transported from the RER to the Golgi apparatus. mdpi.comimrpress.com

In the trans-Golgi network and subsequently within immature secretory vesicles, pro-NPY undergoes further proteolytic processing. nih.govresearchgate.net This critical step is mediated by a family of enzymes known as prohormone convertases (PCs), which are subtilisin/kexin-like serine proteases. researchgate.net These enzymes recognize and cleave at specific pairs of basic amino acid residues. In the case of pro-NPY, a single cleavage at a -Lys-Arg- sequence releases the mature 36-amino acid NPY peptide. nih.gov Studies have shown that while pro-NPY with an -Arg-Arg- sequence is cleaved at a similar rate to the wild-type, an -Arg-Lys- sequence is cleaved more slowly, and a -Lys-Lys- sequence is processed very poorly, highlighting the specificity of the processing enzymes. nih.gov Following this endoproteolytic cleavage, any remaining basic residues at the C-terminus are removed by carboxypeptidases, such as carboxypeptidase E (CPE). imrpress.comresearchgate.net The final step in the formation of mature NPY is C-terminal amidation, a crucial modification for the biological activity of many neuropeptides. researchgate.net

Enzymatic Metabolism and Generation of Active Fragments (e.g., NPY(3-36))

Once secreted, the biological activity of NPY can be further modulated through enzymatic metabolism, which generates truncated but still active peptide fragments. nih.gov The primary enzymes involved in the N-terminal processing of NPY are dipeptidyl peptidase IV (DPPIV, also known as CD26) and aminopeptidase (B13392206) P. nih.govnih.gov

DPPIV is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides where the second amino acid is a proline. nih.govnih.gov In the case of NPY, DPPIV removes the N-terminal Tyr-Pro dipeptide, generating the fragment NPY(3-36). nih.govnih.gov This processed form of NPY exhibits altered receptor selectivity, losing its affinity for the Y1 receptor subtype while becoming a selective agonist for the Y2 and Y5 receptors. nih.govnih.gov Aminopeptidase P can also cleave the N-terminal tyrosine residue to produce NPY(2-36). nih.govresearchgate.net

Kinetic studies in human serum have indicated that NPY(1-36) is rapidly cleaved, with the primary fragment being NPY(3-36). researchgate.net Further degradation of NPY can occur through the action of other enzymes. Neprilysin (NEP), an endopeptidase, can cleave NPY at internal sites, such as between Tyr20-Tyr21 and Leu30-Ile31, generating smaller C-terminal fragments like NPY(21-36) and NPY(31-36). nih.govjneurosci.org Additionally, plasma kallikrein has been shown to convert NPY(3-36) into NPY(3-35), a fragment that appears to be inactive at Y1, Y2, and Y5 receptors and may represent a clearance product. nih.govresearchgate.net

Genetic Regulation of Human Neuropeptide Y Expression

The human NPY gene is located on chromosome 7p15.3. frontiersin.orgwikipedia.org The expression of this gene is subject to complex regulation, influenced by various transcription factors and signaling pathways. The promoter region of the NPY gene contains regulatory sequences that bind these factors, thereby controlling the rate of transcription. nih.gov

Genetic variations within the NPY gene have been shown to impact its expression and have been linked to differences in physiological responses. For instance, common genetic variations in the human NPY promoter can alter glucocorticoid signaling. nih.gov One such variation, a deletion at position -880, disrupts a glucocorticoid response element motif. nih.gov This disruption can lead to increased NPY transcription and secretion, which has been associated with heightened stress responses and an increased risk for hypertension. nih.gov Studies have also found that certain single nucleotide polymorphisms (SNPs), such as rs5573, may be associated with altered plasma NPY levels. frontiersin.org The regulation of NPY expression is also connected to other factors, such as Brain-Derived Neurotrophic Factor (BDNF), which can influence NPY mRNA levels. frontiersin.org

Subcellular Localization and Packaging within Neurons

Following its synthesis and processing, NPY is packaged into large dense-core vesicles (LDCVs) in the trans-Golgi network. mdpi.comresearchgate.net These vesicles serve as the primary storage depot for NPY within neurons before its release. researchgate.net NPY is widely distributed throughout the central and peripheral nervous systems. frontiersin.orgnih.gov

In the brain, high concentrations of NPY-containing neurons are found in various regions, including the hypothalamus (particularly the arcuate nucleus), the hippocampus (specifically the dentate gyrus), the amygdala, the nucleus accumbens, and the cerebral cortex. mdpi.comwikipedia.orgfrontiersin.org NPY is often co-localized and co-released with other neurotransmitters, such as GABA and glutamate (B1630785). wikipedia.org

Within these brain regions, NPY-immunoreactive cell bodies and fibers are distinctly localized. For example, in the hippocampus, the majority of intensely labeled NPY cell bodies are found in the stratum oriens (B10768531) of the CA1 and CA3 regions and in the hilus of the dentate gyrus. deepdyve.com Fine, varicose NPY-positive processes are present in all layers of the hippocampal formation. deepdyve.com In the nucleus accumbens, one of the areas with the highest NPY concentrations, the peptide is expressed mainly in medium-sized aspiny neurons. mdpi.com Astrocytes have also been shown to be capable of synthesizing and releasing NPY. frontiersin.org The packaging of NPY into LDCVs allows for its regulated secretion in response to specific stimuli, enabling its diverse modulatory roles in neuronal communication. frontiersin.org

Compound and Gene Information

| Name | Type | Function/Significance |

| Neuropeptide Y (NPY) | Peptide | A 36-amino acid neurotransmitter involved in various physiological processes. frontiersin.org |

| Peptide YY (PYY) | Peptide | A related peptide that belongs to the same family as NPY. nih.gov |

| Pancreatic Polypeptide (PP) | Peptide | A related peptide that belongs to the same family as NPY. mdpi.com |

| Prepro-Neuropeptide Y | Precursor Protein | The initial translation product that is processed to form NPY. sketchy.com |

| Pro-Neuropeptide Y | Pro-hormone | An intermediate in NPY biosynthesis, formed after cleavage of the signal peptide. nih.gov |

| NPY(2-36) | Active Fragment | A metabolite of NPY formed by aminopeptidase P, active at Y2/Y5 receptors. jneurosci.org |

| NPY(3-36) | Active Fragment | A major metabolite of NPY formed by DPPIV, selective for Y2/Y5 receptors. nih.govnih.gov |

| NPY(3-35) | Inactive Fragment | A metabolite of NPY(3-36) formed by plasma kallikrein. nih.govresearchgate.net |

| Dipeptidyl Peptidase IV (DPPIV/CD26) | Enzyme | A serine protease that cleaves NPY to NPY(3-36). nih.govnih.gov |

| Aminopeptidase P | Enzyme | An aminopeptidase that can cleave NPY to NPY(2-36). nih.gov |

| Neprilysin (NEP) | Enzyme | An endopeptidase that degrades NPY into smaller fragments. nih.govjneurosci.org |

| Plasma Kallikrein | Enzyme | An enzyme that converts NPY(3-36) to NPY(3-35). nih.govresearchgate.net |

| Prohormone Convertases (PCs) | Enzyme Family | Serine proteases that process pro-NPY into mature NPY. researchgate.net |

| Carboxypeptidase E (CPE) | Enzyme | An enzyme that removes C-terminal basic residues during NPY biosynthesis. imrpress.com |

| NPY Gene | Gene | The gene located on chromosome 7 that encodes for Neuropeptide Y. frontiersin.orgwikipedia.org |

| Brain-Derived Neurotrophic Factor (BDNF) | Protein | A neurotrophin that can regulate the expression of NPY. frontiersin.org |

Neuroanatomical and Systemic Distribution of Human Neuropeptide Y

Central Nervous System Distribution

The central nervous system (CNS) is a primary domain of NPY activity, with significant concentrations found throughout its various structures. mdpi.com NPY-containing neurons and fibers are strategically positioned to modulate everything from basic homeostatic functions to complex behaviors.

Hypothalamic Nuclei: A Hub of NPYergic Control

The hypothalamus, a critical control center for numerous bodily functions, exhibits particularly high concentrations of Neuropeptide Y. nih.govwikipedia.org NPY's influence here is profound, regulating neuroendocrine output and energy balance. wikipedia.orgoup.com

Arcuate Nucleus (ARC): The arcuate nucleus contains the highest cellular levels of NPY messenger RNA (mRNA), identifying it as a primary site of NPY synthesis in the hypothalamus. wikipedia.orgoup.com NPY-producing neurons in the ARC are pivotal in orchestrating feeding behavior and are themselves regulated by various peripheral signals related to energy status. oup.comnews-medical.net These neurons co-express other important neurotransmitters, including GABA and agouti-related protein (AgRP). oup.comnih.gov A significant portion of these NPY neurons are GABAergic and are predominantly located in the dorsomedial part of the nucleus. nih.gov

Paraventricular Nucleus (PVN): The paraventricular nucleus is densely innervated by NPY-ergic axon terminals, displaying some of the highest levels of NPY immunoreactivity in the hypothalamus. wikipedia.orgnih.gov Projections from the arcuate nucleus are a major source of this NPY innervation to the PVN. nih.govoup.com This pathway is instrumental in the regulation of feeding and the release of hormones like corticotropin-releasing hormone (CRH) and thyrotropin-releasing hormone (TRH). wikipedia.orgnih.govoup.com

Dorsomedial and Ventromedial Nuclei (DMH/VMN): The dorsomedial hypothalamus shows a dense innervation of NPY fibers, particularly in its caudal part. nih.gov The ventromedial nucleus is highly sensitive to the actions of NPY, which robustly inhibits VMN neurons, thereby influencing energy balance. jneurosci.org

Supraoptic Nucleus (SON): While oxytocin (B344502) is a primary product of the supraoptic nucleus, this area also contains NPY. wikipedia.org

Median Eminence: The median eminence displays dynamic and marked fluctuations in NPY concentrations, which are closely associated with hormonal surges, such as the preovulatory luteinizing hormone (LH) surge. nih.govnih.gov A subset of NPY neurons terminates here, suggesting a direct role in the regulation of pituitary hormone release. nih.gov

| Hypothalamic Nucleus | Key Findings on Neuropeptide Y Distribution |

| Arcuate Nucleus (ARC) | Highest cellular levels of NPY mRNA; primary site of NPY synthesis. wikipedia.orgoup.com Co-expression with GABA and AgRP. oup.comnih.gov |

| Paraventricular Nucleus (PVN) | Dense innervation by NPY axon terminals. wikipedia.orgnih.gov Receives major NPY projections from the ARC. nih.govoup.com |

| Dorsomedial Nucleus (DMH) | Dense NPY fiber innervation, especially in the caudal region. nih.gov |

| Ventromedial Nucleus (VMN) | Highly sensitive to NPY, which inhibits neuronal activity. jneurosci.org |

| Supraoptic Nucleus (SON) | Presence of Neuropeptide Y has been noted. wikipedia.org |

| Median Eminence | Exhibits significant, dynamic fluctuations in NPY levels linked to hormonal regulation. nih.govnih.gov |

Limbic System Structures: The Emotional Core

The limbic system, central to emotion, memory, and motivation, is another area with a high concentration of NPY and its receptors. mdpi.comnih.gov

Amygdala: High concentrations of NPY immunoreactivity are found in the medial amygdala. nih.gov NPY and its receptors are highly expressed in the amygdala, a key region for processing fear and anxiety. mdpi.com Notably, NPY neurons in the basolateral amygdala project to the nucleus accumbens, influencing reward-related behaviors. frontiersin.org

Hippocampus: The hippocampus, particularly the dentate gyrus, shows high concentrations of NPY synthesis and action. wikipedia.org NPY is prominently expressed in hippocampal interneurons and plays a role in modulating excitatory synaptic transmission. jneurosci.orgbohrium.com

Septum: The lateral septum expresses high levels of NPY-like immunoreactivity. nih.gov NPY-containing neurons from the arcuate nucleus are known to project to the medial septum-diagonal band, a region rich in gonadotropin-releasing hormone (GnRH) producing cells. nih.gov

Nucleus Accumbens (NAc): The nucleus accumbens has one of the highest concentrations of NPY in the brain. nih.govnih.govresearchgate.net NPY is primarily expressed in medium-sized aspiny neurons throughout this structure, which is a critical component of the ventral striatum involved in reward and motivation. nih.govproquest.com

| Limbic System Structure | Key Findings on Neuropeptide Y Distribution |

| Amygdala | High NPY immunoreactivity in the medial amygdala. nih.gov Projections from the basolateral amygdala to the nucleus accumbens. frontiersin.org |

| Hippocampus | High concentrations of NPY synthesis and action, especially in the dentate gyrus. wikipedia.org Expressed in interneurons. jneurosci.org |

| Septum | High expression of NPY-like immunoreactivity in the lateral septum. nih.gov Receives NPY projections from the arcuate nucleus. nih.gov |

| Nucleus Accumbens (NAc) | One of the highest concentrations of NPY in the brain. nih.govnih.govresearchgate.net Expressed in medium-sized aspiny neurons. nih.govproquest.com |

Cortical and Subcortical Regions: Widespread Modulation

NPY's presence extends throughout various other cortical and subcortical areas, indicating its role as a broad neuromodulator.

Cerebral Cortex: Numerous cell bodies containing NPY are located within the cerebral cortex, particularly in layers V and VI. nih.govnih.gov These NPY neurons are typically intrinsic, aspiny interneurons. nih.gov In the human prefrontal cortex, 60 different neuropeptides, including NPY, have been detected. pnas.org

Striatum: The striatum, particularly the caudate and putamen, contains a large number of NPY neuronal cell bodies. nih.govnih.gov These NPY-positive neurons are generally medium-sized, aspiny interneurons that co-express somatostatin. nih.govoup.com Interestingly, while cortical NPY neurons are GABAergic, those in the striatum are not. nih.gov

Thalamus: High concentrations of NPY immunoreactivity are found in the paraventricular thalamic nucleus. nih.gov

Brainstem: NPY is present in various brainstem nuclei, including the nucleus tractus solitarius. nih.gov

Periaqueductal Gray (PAG): NPY-immunoreactive cell bodies and fibers are strongly expressed in the periaqueductal gray. nih.govproquest.com

Locus Coeruleus: This brainstem nucleus, a primary source of norepinephrine (B1679862) in the brain, also shows strong expression of NPY-immunoreactive cell bodies and fibers. nih.govproquest.com

Spinal Cord Localization

NPY is also found within the spinal cord, where it plays a role in sensory processing. Numerous nerve fibers containing NPY are particularly concentrated in the substantia gelatinosa of the dorsal horn. oup.com In the ventral spinal cord, NPY-containing nerves are sparser but become more abundant in the lumbosacral segments. oup.com

Peripheral Nervous System Distribution

Beyond the confines of the CNS, Neuropeptide Y is a significant player in the peripheral nervous system (PNS), particularly within the autonomic nervous system. youtube.commdpi.com

Gastrointestinal Tract Innervation

Neuropeptide Y is prominently found throughout the gastrointestinal (GI) tract of several mammalian species, including rats, pigs, and guinea pigs. mdpi.com Within the gut, NPY is primarily localized to enteric neurons, which form the intrinsic nervous system of the digestive tract. physiology.org Specifically, NPY is present in both the myenteric and submucosal plexuses. physiology.org In the myenteric plexus, it is found in interneurons and descending inhibitory motor neurons, while in the submucosal plexus, it is located in non-cholinergic secretomotor neurons. physiology.org

NPY-containing nerve fibers are also found in close association with immune cells within the lamina propria of the gut, suggesting a role in modulating intestinal inflammation. physiology.org Furthermore, sympathetic neurons that supply the vascular system of the GI tract are a significant source of NPY, whereas sympathetic neurons innervating the mucosa itself largely lack this peptide. physiology.org A minor contribution to the gut's NPY content comes from primary afferent neurons originating in the dorsal root ganglia. physiology.org Exceptionally high concentrations of NPY have been noted in the region of the lower esophageal sphincter. mdpi.com

Cardiovascular System Localization

In the cardiovascular system, Neuropeptide Y is extensively distributed and is considered the most abundant neuropeptide in the heart. frontiersin.org It is primarily found in post-ganglionic sympathetic neurons that innervate the vasculature, endocardium, and cardiomyocytes. frontiersin.org NPY is also present in intracardiac ganglia and parasympathetic neurons. frontiersin.org The peptide is co-released with norepinephrine from sympathetic nerves, particularly during periods of heightened sympathetic activity. nih.gov Its presence in nerve fibers surrounding blood vessels points to its significant role in the regulation of vascular tone and blood flow. nih.govphysiology.org

Presence in Other Peripheral Tissues

The distribution of Neuropeptide Y extends to a wide range of other peripheral tissues, highlighting its pleiotropic functions.

Retina: NPY and its receptors are found in the retina of several species. frontiersin.org It is expressed by amacrine cells and displaced amacrine cells in the mouse and human retina. nih.gov The presence of NPY in these retinal cells suggests its involvement in retinal signaling and neuroprotection. wikipedia.orgfrontiersin.org

Smooth Muscle: NPY-immunoreactive nerve fibers are observed in close proximity to non-vascular smooth muscle. physiology.org In the vascular system, Y1 receptors, a primary receptor for NPY, are predominantly located on vascular smooth muscle cells. nih.gov

Bone Marrow: NPY is produced by several cell types within the bone marrow, including nerve fibers, hematopoietic cells, and stromal cells. oup.com Sympathetic nerve fibers within the bone marrow microenvironment are a key source of NPY, where it plays a role in regulating hematopoietic stem cell functions. oup.com

Thymus: While specific details on NPY distribution within the thymus are less extensively documented in the provided results, its presence in immune cells implies a potential role in this primary lymphoid organ.

Immune Cells: NPY is produced and released by various immune cells, including monocytes, macrophages, lymphocytes, dendritic cells, and granulocytes. acs.orgnih.gov This autocrine and paracrine action allows NPY to directly modulate immune cell functions such as proliferation, migration, and cytokine secretion. acs.orgnih.govnih.gov

Urogenital Tract: In the human female genital tract, high concentrations of NPY immunoreactivity are found in the uterine artery, ovary, fallopian tube, cervix, and vagina. physiology.orgnih.gov The NPY is confined to nerve fibers, with the highest density observed around blood vessels. physiology.orgnih.gov In the male genital tract of various mammals, NPY-positive nerve fibers are found in the vasculature, smooth muscle layers, and interstitium of organs such as the testes, epididymis, ductus deferens, and prostate gland. oup.com

Spleen: The spleen is innervated by sympathetic nerves that release NPY, which can then act on immune cells within the spleen to modulate immune responses. acs.org

Kidney: NPY is present in the renal artery and within the kidney itself, particularly in the cortex and corticomedullary interface. It is co-localized with the sympathetic nervous system, including the renal nerves. NPY receptors are also expressed in the kidney.

Liver: NPY-like immunoreactivity is detected in nerve fibers within the liver of various vertebrates. In many species, these fibers are distributed around the walls of hepatic vessels and bile ducts in Glisson's sheath. In some mammals, including humans, numerous NPY-positive fibers also form a dense network surrounding hepatocytes. NPY has also been found in the cytoplasm of pericentral hepatocytes and cholangiocytes.

Specific Cell Type Expression within Central and Peripheral Systems

The functional diversity of Neuropeptide Y is intrinsically linked to its expression in specific cell populations throughout the central and peripheral nervous systems.

Within the central nervous system (CNS) , high concentrations of NPY are synthesized in various key regions:

Hypothalamus: The arcuate nucleus of the hypothalamus exhibits one of the highest concentrations of NPY synthesis. wikipedia.org NPY-producing neurons in the arcuate nucleus play a crucial role in regulating appetite and energy homeostasis. A subpopulation of these NPY-immunopositive cells in the arcuate nucleus also concentrates estradiol, suggesting direct modulation by steroid hormones.

Hippocampus: NPY is produced by GABAergic interneurons in the hippocampus, particularly in the dentate gyrus. wikipedia.orgfrontiersin.org

Amygdala: NPY-expressing neurons are present in the amygdala, a brain region critical for processing emotions like fear and anxiety. wikipedia.org Specifically, NPY neurons in the basolateral amygdala project to the nucleus accumbens.

Cerebral Cortex: NPY is expressed in interneurons within the cerebral cortex. frontiersin.org

Other CNS Regions: NPY expression is also found in the thalamus, brainstem, cerebellum, nucleus accumbens, and striatum. frontiersin.orgmdpi.com In the nucleus accumbens, NPY is principally expressed in medium-sized aspiny neurons. mdpi.com

In the peripheral nervous system , NPY is predominantly expressed by:

Sympathetic Neurons: Post-ganglionic sympathetic neurons are a major source of NPY in the periphery, where it is often co-localized and co-released with norepinephrine. physiology.orgnih.gov These neurons innervate a wide range of tissues, including the cardiovascular system, gastrointestinal tract, urogenital tract, spleen, and bone marrow. frontiersin.orgphysiology.orgoup.comacs.org

Enteric Neurons: As mentioned previously, NPY is widely expressed in various types of neurons within the enteric nervous system of the gut. physiology.org

Parasympathetic Neurons: NPY is also found in some parasympathetic neurons, such as those in the intracardiac ganglia. frontiersin.org

Primary Afferent Neurons: A smaller population of primary afferent neurons originating in the dorsal root ganglia also expresses NPY. physiology.org

The specific expression of NPY in these diverse neuronal and non-neuronal cell types across the central and peripheral systems is fundamental to its multifaceted roles in human physiology.

Data Tables

Table 1: Distribution of Human Neuropeptide Y in Peripheral Tissues

| Tissue/System | Specific Location | Primary Source/Cell Type |

| Gastrointestinal Tract | Myenteric and submucosal plexuses, lower esophageal sphincter | Enteric neurons (interneurons, inhibitory motor neurons, secretomotor neurons) mdpi.comphysiology.org |

| Cardiovascular System | Heart (vasculature, endocardium, cardiomyocytes), blood vessels | Post-ganglionic sympathetic neurons, intracardiac ganglia, parasympathetic neurons frontiersin.org |

| Retina | Amacrine cells, displaced amacrine cells | Retinal neurons nih.gov |

| Smooth Muscle | Vascular and non-vascular smooth muscle | Innervating nerve fibers physiology.orgnih.gov |

| Bone Marrow | Bone marrow microenvironment | Sympathetic nerve fibers, hematopoietic cells, stromal cells oup.com |

| Immune System | Various lymphoid tissues and circulation | Monocytes, macrophages, lymphocytes, dendritic cells, granulocytes acs.orgnih.gov |

| Urogenital Tract (Female) | Uterine artery, ovary, fallopian tube, cervix, vagina | Nerve fibers, particularly around blood vessels physiology.orgnih.gov |

| Urogenital Tract (Male) | Testes, epididymis, ductus deferens, prostate gland | Nerve fibers in vasculature, smooth muscle, and interstitium oup.com |

| Spleen | - | Innervating sympathetic nerves acs.org |

| Kidney | Renal artery, cortex, corticomedullary interface | Innervating sympathetic nerves |

| Liver | Around hepatic vessels and bile ducts, surrounding hepatocytes | Nerve fibers, pericentral hepatocytes, cholangiocytes |

Table 2: Expression of this compound in the Central Nervous System

| Brain Region | Specific Nucleus/Area | Cell Type |

| Hypothalamus | Arcuate nucleus | NPY-producing neurons wikipedia.org |

| Hippocampus | Dentate gyrus | GABAergic interneurons wikipedia.orgfrontiersin.org |

| Amygdala | Basolateral amygdala | NPY-expressing neurons wikipedia.org |

| Cerebral Cortex | - | Interneurons frontiersin.org |

| Basal Ganglia | Nucleus accumbens, Striatum | Medium-sized aspiny neurons (in NAc) mdpi.com |

| Thalamus | - | NPY-expressing neurons frontiersin.org |

| Brainstem | - | NPY-expressing neurons frontiersin.org |

| Cerebellum | - | NPY-expressing neurons frontiersin.org |

Receptor Pharmacology and Signaling of Human Neuropeptide Y

Neuropeptide Y Receptor Family Classification and Characterization

The human Neuropeptide Y receptor family is a group of related proteins that bind to NPY and other structurally similar peptides, initiating a cellular response.

This compound receptors are members of the G-protein coupled receptor (GPCR) superfamily, specifically belonging to the Class A, or rhodopsin-like, family of GPCRs. nih.govresearchgate.net These receptors are characterized by their seven transmembrane domains. The binding of NPY to its receptor induces a conformational change, which in turn activates intracellular heterotrimeric G-proteins. The primary G-proteins coupled to NPY receptors are of the Gi/o family. nih.gov This coupling is pertussis toxin-sensitive, a characteristic feature of Gi/o protein-mediated signaling. nih.gov

In humans, there are four well-characterized functional NPY receptor subtypes: Y1, Y2, Y4, and Y5. nih.govresearchgate.net Each subtype is encoded by a distinct gene and exhibits a unique pharmacological profile and tissue distribution, which contributes to the wide range of physiological effects attributed to NPY.

Y1 Receptor (Y1R): The Y1 receptor is a key mediator of NPY's effects on food intake, anxiety, and vasoconstriction. researchgate.netpnas.orgoup.com It binds with high affinity to both NPY and the related peptide, Peptide YY (PYY). researchgate.netnih.gov The Y1 receptor is involved in postsynaptic neurotransmission. pnas.org

Y2 Receptor (Y2R): The Y2 receptor is primarily known for its role as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters. pnas.org It is also involved in the regulation of appetite, with its activation generally leading to a decrease in food intake. pnas.org Y2 receptors bind both NPY and PYY with high affinity. researchgate.net

Y4 Receptor (Y4R): Unlike the other subtypes, the Y4 receptor shows a preferential affinity for Pancreatic Polypeptide (PP) over NPY and PYY. nih.govnih.gov This receptor is significantly involved in the regulation of appetite and energy homeostasis. nih.gov

Y5 Receptor (Y5R): The Y5 receptor is strongly implicated in the stimulation of food intake and is often referred to as the "feeding" receptor. nih.govpnas.org It binds NPY and PYY with high affinity. cell.com

| Receptor Subtype | Primary Endogenous Ligand(s) | Key Functions |

| Y1 | Neuropeptide Y (NPY), Peptide YY (PYY) | Stimulation of food intake, anxiety regulation, vasoconstriction |

| Y2 | Neuropeptide Y (NPY), Peptide YY (PYY) | Inhibition of neurotransmitter release, appetite suppression |

| Y4 | Pancreatic Polypeptide (PP) | Appetite regulation, energy homeostasis |

| Y5 | Neuropeptide Y (NPY), Peptide YY (PYY) | Stimulation of food intake |

While five NPY receptor subtypes (Y1, Y2, Y4, Y5, and Y6) have been identified in mammals, the Y6 receptor is a non-functional pseudogene in humans. nih.govfrontiersin.org The human Y6 receptor gene contains a frameshift mutation that results in a truncated, non-functional protein. nih.govresearchgate.net Therefore, it does not play a role in mediating the physiological effects of NPY in humans.

The evolution of the NPY receptor family has occurred through a series of gene and chromosome duplications. researchgate.netplos.org The Y1 and Y2 receptor subtypes exhibit high amino acid sequence identity between different mammalian species, suggesting a high degree of evolutionary conservation. researchgate.netplos.org In contrast, the Y4, Y5, and y6 subtypes show lower sequence homology. researchgate.netplos.org The genes for the Y1, Y2, and Y5 receptors are clustered on human chromosome 4, indicating they likely arose from a common ancestral gene triplet through local duplications. researchgate.netplos.org The Y4 and Y6 receptor genes are located on chromosomes 10 and 5, respectively. nih.govresearchgate.net Phylogenetic analyses suggest that the Y1, Y4, and Y6 receptors are more closely related to each other than to the Y2 and Y5 receptors.

Differential Receptor Expression Patterns and Tissue Specificity

The diverse physiological actions of Neuropeptide Y are, in part, a consequence of the distinct and often overlapping expression patterns of its receptor subtypes throughout the central nervous system and peripheral tissues.

The Y1 receptor is widely distributed, with notable expression in the colon, kidney, adrenal gland, heart, and placenta. nih.govnih.gov It is also found in blood vessels. nih.gov In the brain, Y1 receptors are present in the hypothalamus, hippocampus, neocortex, and thalamus. nih.gov The Y2 receptor is also expressed in the colon and kidney, as well as in cardiovascular tissues. nih.gov Within the central nervous system, Y2 receptor mRNA is found in the CA3 region of the hippocampus and the arcuate nucleus of the hypothalamus. aging-us.com

The Y4 receptor is predominantly expressed in the gastrointestinal tract, including the colon, as well as the pancreas and prostate. nih.gov It is also present in the brain. nih.gov The Y5 receptor is primarily expressed in the central nervous system, with high densities in the hippocampus and hypothalamus. nih.gov Expression of Y5 receptors has also been identified in adipose and lymphoid tissues. researchgate.net

| Receptor Subtype | Central Nervous System Expression | Peripheral Tissue Expression |

| Y1 | Hypothalamus, hippocampus, neocortex, thalamus | Colon, kidney, adrenal gland, heart, placenta, blood vessels, adipose tissue |

| Y2 | Hippocampus (CA3 region), arcuate nucleus | Colon, kidney, cardiovascular tissues |

| Y4 | Brain | Gastrointestinal tract, pancreas, prostate |

| Y5 | Hippocampus, hypothalamus | Adipose tissue, lymphoid tissue |

Intracellular Signaling Cascades Mediated by Neuropeptide Y Receptors

Upon agonist binding, Neuropeptide Y receptors initiate a variety of intracellular signaling cascades, leading to specific cellular responses. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase through their coupling to Gi/o proteins. nih.govnih.gov This leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov

Beyond the canonical cAMP pathway, NPY receptors can also modulate other second messenger systems:

Calcium Mobilization: Activation of NPY receptors, particularly the Y1 subtype, can lead to an increase in intracellular calcium concentrations. nih.govnih.gov This can occur through the influx of extracellular calcium or mobilization from intracellular stores. nih.gov This calcium signaling can be independent of the cAMP pathway. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: NPY receptors, including Y1, Y2, and Y5, have been shown to activate the MAPK/extracellular signal-regulated kinase (ERK) pathway. nih.govpnas.org This activation can be mediated through various mechanisms, including Gβγ subunit signaling, phosphatidylinositol 3-kinase (PI3K), and even the transactivation of other receptor tyrosine kinases, such as the insulin-like growth factor receptor (IGFR). nih.govoup.com MAPK activation is implicated in cellular processes like proliferation and hypertrophy. nih.govnih.gov

Other Signaling Pathways: There is evidence that NPY receptors can also couple to other signaling pathways. For instance, the Y5 receptor has been linked to the activation of protein kinase C (PKC). pnas.orgaacrjournals.org Additionally, some studies suggest that NPY receptors can signal through β-arrestin-dependent pathways, which can be independent of G-protein activation and lead to distinct downstream effects. cell.com

| Signaling Pathway | Receptor Subtypes Involved | Key Downstream Effects |

| Inhibition of Adenylyl Cyclase | Y1, Y2, Y4, Y5 | Decrease in intracellular cAMP |

| Calcium Mobilization | Y1 (predominantly) | Activation of calcium-dependent enzymes |

| MAPK/ERK Activation | Y1, Y2, Y5 | Regulation of gene expression, cell proliferation, and differentiation |

| Protein Kinase C (PKC) Activation | Y5 | Modulation of various cellular processes |

| β-Arrestin Signaling | Y1, Y2 | Receptor desensitization, G-protein independent signaling |

Gαi/o Protein Coupling and Adenylyl Cyclase Inhibition

A primary mechanism of NPY receptor signaling involves their coupling to inhibitory G proteins of the Gαi/o subtype. frontiersin.orgnih.govembopress.org This interaction is a hallmark of NPY receptor function across various cell types and tissues. Upon NPY binding, the activated receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits.

The dissociated and activated Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase. frontiersin.orgembopress.orgnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgembopress.org For instance, occupancy of NPY receptors in human frontal cortex membranes has been shown to inhibit both basal and forskolin-stimulated adenylyl cyclase activity by 18-30%. nih.gov Similarly, in rat striatum, NPY and the related peptide YY (PYY) inhibit adenylyl cyclase activity in a concentration-dependent manner. nih.gov This reduction in cAMP levels has widespread consequences for cellular activity, as cAMP is a critical regulator of Protein Kinase A (PKA) and other downstream effectors.

| Signaling Component | Action upon NPY Receptor Activation | Primary Consequence | Reference |

|---|---|---|---|

| Gαi/o Protein | Activation and dissociation of subunits | Initiation of downstream signaling | nih.govembopress.org |

| Adenylyl Cyclase | Inhibition by Gαi subunit | Decreased intracellular cAMP levels | frontiersin.orgembopress.orgnih.gov |

Activation of Phosphatidylinositol-3-Kinase (PI3K)/Akt Signaling Pathway

A growing body of evidence highlights the crucial role of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway in mediating some of the biological effects of NPY, particularly its neuroprotective actions. nih.govnih.gov Activation of NPY receptors can lead to the stimulation of the PI3K/Akt pathway, which is a key regulator of cell survival, growth, and proliferation. nih.govnih.gov

Research has demonstrated that NPY's protective effects in a mouse model of glaucoma are mediated through this pathway. nih.govnih.gov In this context, NPY treatment preserved the structure and function of the inner retina and reduced neuroinflammation, effects that were linked to the activation of PI3K/Akt signaling. nih.govnih.govresearchgate.net The activation of this pathway is considered a downstream event of GPCR activation and is a recognized therapeutic target in neurodegenerative diseases. nih.gov Further studies have shown that inhibition of PI3K activity reduces the activation of downstream signaling components like Akt and mTOR in response to NPY treatment. nih.gov

| Experimental Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Glaucoma mouse model | NPY treatment preserved retinal integrity and reduced neuroinflammation via PI3K/Akt signaling. | Highlights the neuroprotective role of NPY mediated by this pathway. | nih.govnih.gov |

| Molecular analysis | Inhibition of PI3K blocks NPY-induced activation of Akt and mTOR. | Confirms the direct link between NPY receptor activation and the PI3K/Akt pathway. | nih.gov |

Activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another significant signaling cascade activated by NPY receptors. This pathway is centrally involved in regulating a wide array of cellular processes, including cell proliferation, differentiation, and survival. mdpi.com

Studies using HEK293 cells stably expressing the native NPY Y1 receptor have shown that NPY agonists elicit a transient phosphorylation of ERK1/2. nih.govresearchgate.net This activation of ERK1/2 is dependent on heterotrimeric Gi/o proteins, as it is completely inhibited by pretreatment with pertussis toxin. nih.govresearchgate.net Interestingly, the activation of the MAPK pathway by the Y1 receptor can be independent of receptor internalization and β-arrestin recruitment. nih.govresearchgate.net Furthermore, the activation of ERK signaling in this context is dependent on Gβγ subunits and the associated signaling pathways that activate PI3-kinase. nih.govresearchgate.net Some evidence suggests that NPY receptor-mediated ERK activation can occur through the transactivation of the Insulin-like Growth Factor Receptor (IGFR). nih.gov

Modulation of Protein Kinase A (PKA) and Protein Kinase C (PKC) Activities

The modulation of Protein Kinase A (PKA) and Protein Kinase C (PKC) activities by NPY receptor signaling is context-dependent. Given that a primary signaling output of NPY receptors is the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels, the activation of the PKA pathway is generally not a direct consequence of NPY receptor stimulation. nih.gov In fact, NPY's inhibition of cAMP production would be expected to decrease PKA activity.

Conversely, there is evidence for the involvement of the PKC pathway in mediating NPY's effects in specific neuronal populations. For example, in the lateral habenula (LHb), NPY-induced reduction of GABAergic transmission is not dependent on the adenylyl cyclase/PKA pathway. nih.gov Instead, the pharmacological blockade of phospholipase C (PLC) or PKC activity abolishes the effects of NPY in this brain region. nih.gov This suggests that in certain contexts, NPY Y1 receptors can couple to the activation of the PLC/PKC-dependent pathway. nih.govbohrium.com

Regulation of Intracellular Calcium Dynamics and Ion Channels

NPY plays a significant role in regulating intracellular calcium ([Ca2+]i) levels and the activity of various ion channels. The activation of NPY receptors can lead to a depression of Ca2+ channel activity. embopress.org In vascular smooth muscle, NPY binding to Y1 receptors activates different signaling pathways that regulate [Ca2+]i and contraction. nih.gov

The influx of calcium into neurons is a critical step in neurotransmitter release, and NPY can modulate this process. mdpi.com Calcium influx can occur through voltage-gated Ca2+ channels (VGCCs) and ligand-gated channels. nih.gov The mode of neuropeptide release from vesicles, whether a partial "kiss-and-run" or a "full fusion-like" release, can be differentially regulated by the type of Ca2+-permeable channel that is activated. nih.gov For instance, Ca2+ influx through VGCCs has been shown to stimulate a greater single release of neuropeptides. nih.gov NPY can also influence the activity of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to enhanced potassium currents. embopress.org

Physiological Roles of Human Neuropeptide Y Systems

Regulation of Energy Homeostasis and Feeding Behavior

Neuropeptide Y is a central figure in the intricate neural circuits that govern energy homeostasis. nih.gov It acts as a potent stimulator of food intake and plays a significant role in coordinating energy expenditure and storage. nih.govresearchgate.net

Orexigenic Effects and Appetitive Drive Modulation

NPY is one of the most powerful orexigenic (appetite-stimulating) agents known. nih.govnih.gov Central administration of NPY robustly increases food intake, with a notable preference for carbohydrates. nih.gov Its effects extend beyond simply initiating eating; it also influences the motivation to eat. Studies have shown that NPY increases the effort an animal is willing to expend to obtain food, decreases the time it takes to start eating, and prolongs meal duration, thereby delaying the onset of satiety. nih.govbohrium.com This demonstrates that NPY enhances the appetitive phase of feeding behavior, which involves seeking and acquiring food, as well as the consummatory phase of ingestion itself. nih.gov

The potent stimulatory effect of NPY on food ingestion is further supported by findings that blocking the NPY system can inhibit food intake. nih.gov This suggests that endogenous NPY plays a physiological role in driving the motivation to eat. bohrium.com

Hypothalamic Circuitry in Feeding Regulation

The hypothalamus is a key brain region for the integration of signals related to energy balance, and the NPY system within it is fundamental to feeding regulation. nih.govnih.gov The primary site of NPY synthesis for this purpose is the arcuate nucleus (ARC) of the hypothalamus. nih.govnih.gov NPY-producing neurons in the ARC project to other hypothalamic areas, including the paraventricular nucleus (PVN), the dorsomedial nucleus (DMN), and the ventromedial nucleus (VMN), which are all critical for controlling energy homeostasis. nih.govnih.gov

Within the ARC, NPY neurons co-express agouti-related peptide (AgRP) and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govoup.com These neurons exert their orexigenic effects through several mechanisms:

NPY acts on postsynaptic Y1 and Y5 receptors in the PVN to stimulate feeding. oup.com

NPY inhibits adjacent anorexigenic (appetite-suppressing) neurons in the ARC, specifically the pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, via Y1 receptors. oup.com

AgRP acts as an antagonist at melanocortin 4 receptors (MC4Rs), blocking the satiety signal of α-melanocyte-stimulating hormone (α-MSH), which is produced by POMC neurons. oup.com

GABA released from these neurons also inhibits POMC/CART neurons and other downstream targets. oup.com

This intricate circuitry allows NPY to be a central point of integration for various hormonal and nutrient signals that regulate appetite and energy expenditure. nih.govnews-medical.net

Interaction with Peripheral Metabolic Signals (e.g., Leptin)

The NPY-ergic system in the hypothalamus does not operate in isolation; it is a critical target for peripheral hormones that signal the body's energy status. nih.gov A primary example of this is the interaction with leptin, a hormone produced by adipose tissue. nih.govnih.gov

Leptin acts as a long-term regulator of energy balance, with its circulating levels being proportional to fat mass. youtube.com It functions as an adiposity signal to the brain, primarily acting on the hypothalamus to inhibit food intake and increase energy expenditure. nih.govnih.gov A key mechanism by which leptin achieves this is by directly inhibiting the hypothalamic NPY neurons. nih.govyoutube.com

Modulation of Stress Responses and Affective Behaviors

Beyond its role in energy balance, Neuropeptide Y is a significant modulator of stress and emotional behaviors, acting as an endogenous anxiolytic (anxiety-reducing) agent. nih.govnih.gov Its expression in key limbic structures like the amygdala, hippocampus, and locus coeruleus positions it to powerfully influence affective states. nih.govnih.gov

Anxiolytic and Anxiogenic Effects Mediated by Receptor Subtypes

The influence of NPY on anxiety is complex and appears to be mediated by different receptor subtypes, which can produce opposing effects. nih.gov

Anxiolytic Effects (Y1 Receptor): A substantial body of research points to the NPY Y1 receptor as the primary mediator of NPY's anxiolytic effects. nih.govnih.gov Activation of Y1 receptors in brain regions like the amygdala reduces anxiety-like behaviors. nih.gov Conversely, mice lacking the Y1 receptor exhibit an anxious phenotype, and blocking Y1 receptors can produce anxiogenic-like effects. nih.govnih.gov This suggests that endogenous NPY, acting through Y1 receptors, provides a natural buffer against anxiety. nih.gov

Anxiogenic Effects (Y2 Receptor): In contrast, stimulation of the NPY Y2 receptor has been linked to anxiogenic (anxiety-promoting) effects. nih.govnih.gov Activation of Y2 receptors in the amygdala can increase anxiety-like behaviors. nih.gov The Y2 receptor often acts as an autoreceptor on NPY neurons, inhibiting NPY release. Therefore, its activation can lead to a reduction in the anxiolytic NPY signal at the synapse.

Role of the Y5 Receptor: There is also evidence suggesting the involvement of the Y5 receptor in mediating the anxiolytic properties of NPY, particularly within the amygdala. nih.govnih.gov

This differential action of receptor subtypes highlights the nuanced control the NPY system exerts over emotional states.

| Receptor Subtype | Primary Effect on Anxiety | Key Brain Region(s) |

| Y1 Receptor | Anxiolytic (Reduces Anxiety) | Amygdala, Periaqueductal Gray nih.govacs.org |

| Y2 Receptor | Anxiogenic (Promotes Anxiety) | Amygdala, Pons nih.govnih.gov |

| Y5 Receptor | Anxiolytic (Reduces Anxiety) | Amygdala nih.govnih.gov |

Functional Interactions with Corticotropin-Releasing Hormone (CRH) Systems

The brain's stress response is largely initiated by corticotropin-releasing hormone (CRH), which is known to be anxiogenic. nih.govresearchgate.net NPY and CRH systems are often viewed as having opposing and counterbalancing effects on stress and anxiety. nih.govfrontiersin.org This interaction is particularly evident in the amygdala, a critical hub for emotional processing. nih.govresearchgate.net

Numerous studies have shown a close anatomical relationship between NPY-containing nerve fibers and CRH-producing neurons in brain regions like the paraventricular nucleus of the hypothalamus and the amygdala. frontiersin.orgoup.com Functionally, NPY can directly antagonize the anxiogenic effects of CRH. frontiersin.org For instance, administration of NPY into the amygdala can block the anxiety-like behaviors induced by CRH. researchgate.net

This reciprocal regulation suggests that the balance between NPY (anxiolytic) and CRH (anxiogenic) signaling is crucial for maintaining emotional homeostasis. frontiersin.orgresearchgate.net During periods of stress, an increase in NPY release may serve as an adaptive, resilience-building mechanism to counteract the potent effects of CRH, thereby preventing excessive anxiety and mitigating the physiological consequences of the stress response. nih.govfrontiersin.org

Neural Substrates Involved in Stress-Related Behavioral Regulation

Neuropeptide Y (NPY) is a crucial regulator of emotionality and is recognized as a significant factor in stress resiliency. nih.govfrontiersin.org Its actions within key limbic forebrain structures help to maintain a balance between pro- and anti-anxiety signaling, thereby regulating the emotional state. frontiersin.org NPY often acts to antagonize the effects of pro-anxiety molecules like corticotropin-releasing hormone (CRH). frontiersin.org

The amygdala , a critical brain region for processing fear and anxiety, has the highest concentration of NPY neurons. nih.govtandfonline.com NPY and its receptors are present in the same areas of the amygdala as CRH, where they appear to have opposing effects. nih.govtandfonline.com Specifically, the basolateral nucleus of the amygdala (BLA) is a key site for NPY's anxiolytic (anxiety-reducing) effects. nih.govnih.gov Studies in rodents have shown that direct administration of NPY into the BLA can block the development of anxiety-like behaviors induced by stressors. nih.govtandfonline.comelsevierpure.com Repeated NPY administration into the BLA has been shown to produce long-term resilience to stress-induced deficits in social interaction, a resilience that can last for up to eight weeks. nih.gov This long-term effect is thought to involve neuronal plasticity mechanisms, potentially mediated by the protein phosphatase calcineurin. nih.gov In contrast, a reduction of NPY in the amygdala is associated with maladaptive coping and increased emotionality following chronic stress. frontiersin.org

The prefrontal cortex (PFC) also plays a role in the NPY system's regulation of stress. Following chronic variable stress, an increase in NPY has been observed in the prefrontal cortex at delayed recovery time points, contrasting with the decrease seen in the amygdala. frontiersin.org This differential regulation in the amygdala and PFC may contribute to the persistent behavioral changes seen after chronic stress. frontiersin.org

The interaction between NPY and the hypothalamic-pituitary-adrenal (HPA) axis , the body's central stress response system, is complex. While NPY in the amygdala can induce behavioral resilience to stress, it does not appear to affect HPA axis activity or stress-induced hyperthermia. nih.gov

| Neural Substrate | Role of NPY in Stress Regulation | Key Research Findings |

| Amygdala (Basolateral Nucleus - BLA) | Anxiolytic effects, promotion of stress resilience. nih.govnih.gov | - Highest concentration of NPY neurons. nih.gov - NPY counteracts the anxiety-producing effects of CRH. nih.govtandfonline.com - Direct NPY injection into the BLA produces long-term (up to 8 weeks) resilience to stress-induced social deficits. nih.gov - Reduced NPY in the amygdala is linked to enhanced emotionality after chronic stress. frontiersin.org |

| Prefrontal Cortex (PFC) | Regulation of emotional responses post-stress. | - Increased NPY levels observed during recovery from chronic stress, in contrast to the amygdala. frontiersin.org |

| Hypothalamus | Modulation of the HPA axis. | - Amygdalar NPY-induced stress resilience occurs without altering plasma corticosterone (B1669441) or ACTH levels. nih.gov |

Cardiovascular System Regulation

Neuropeptide Y is the most abundant peptide in the heart and is a significant sympathetic co-transmitter, playing a multifaceted role in the cardiovascular system. nih.govfrontiersin.orgox.ac.uk It is found in neurons that supply blood vessels, heart muscle cells (cardiomyocytes), and the inner lining of the heart (endocardium). nih.govfrontiersin.org Its physiological functions include controlling the constriction of blood vessels, cardiac remodeling, and the formation of new blood vessels (angiogenesis). nih.govfrontiersin.orgox.ac.uk

NPY is a potent vasoconstrictor, acting alongside norepinephrine (B1679862), another sympathetic neurotransmitter. frontiersin.orgahajournals.org It is released from sympathetic nerve terminals, particularly during periods of high sympathetic activation such as stress or intense exercise. frontiersin.orgphysiology.org While baseline plasma levels of NPY are low in healthy individuals, they rise significantly under such conditions. frontiersin.org

NPY exerts its vasoconstrictor effects primarily through the Y1 receptor, which is predominantly located on the smooth muscle of arterioles. physiology.orgnih.gov Activation of the Y1 receptor initiates a cascade that leads to an increase in intracellular calcium, causing the smooth muscle to contract and the blood vessel to narrow. physiology.org This action can directly reduce blood flow; for instance, intra-arterial infusion of NPY in humans has been shown to cause a dose-dependent reduction in forearm blood flow by up to 49%. ahajournals.orgnih.gov This vasoconstrictor effect is independent of alpha-adrenergic receptors, which are the primary targets of norepinephrine. ahajournals.orgnih.gov In the mesenteric vascular bed, it's suggested that approximately 30% of the vasoconstriction produced by sympathetic nerve stimulation is dependent on NPY. nih.gov High plasma NPY levels are often found in individuals with hypertension, where its vasoconstricting properties are thought to play a significant role. physiology.org

NPY's influence on cardiac function and remodeling—the changes in the heart's size, shape, and function—is complex and can be contradictory. nih.gov It can act as both a cardiac depressant and a cardiac stressor, with its effects depending on factors like receptor expression patterns and local concentrations. nih.gov

Under pathological conditions like myocardial infarction (heart attack) or chronic high blood pressure, NPY's role becomes more prominent. nih.govnih.gov During a heart attack, NPY is released from cardiac sympathetic nerves. nih.gov In the short term, its potent vasoconstrictor action can worsen ischemia (reduced blood flow) by constricting the microvasculature. nih.govresearchgate.net In patients with microvascular angina, NPY can induce transient myocardial ischemia. nih.gov Furthermore, long-term administration of NPY has been shown to cause hypertension-induced cardiac hypertrophy (enlargement of the heart muscle). nih.gov The activation of Y1 and Y2 receptors in ventricular cardiomyocytes is consistently implicated in the development of cardiac hypertrophy. nih.govresearchgate.net

Conversely, some research points to a beneficial role for NPY in cardiac repair after injury. nih.gov NPY may attenuate cardiac remodeling and functional deterioration following an acute myocardial infarction. nih.gov This protective effect appears to be mediated through the Y1 receptor and involves inhibiting cardiac inflammation and fibrosis, promoting a shift from pro-inflammatory to reparative macrophages, and enhancing angiogenesis while reducing apoptosis (cell death). nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. NPY is a potent angiogenic factor, with an efficacy comparable to well-known growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govahajournals.org

NPY stimulates multiple steps in the angiogenic process, including the proliferation, migration, and differentiation of endothelial cells, the cells that form the lining of blood vessels. nih.govresearchgate.net This pro-angiogenic activity is primarily mediated by the Y2 and Y5 receptors. nih.gov The expression of the Y2 receptor, in particular, is upregulated during NPY-induced capillary formation. ahajournals.org Studies using mice lacking the Y2 receptor have shown that NPY fails to induce angiogenesis, confirming the crucial role of this receptor subtype. pnas.orgpnas.org The Y2 receptor is widely expressed in newly formed blood vessels. pnas.orgpnas.org

The mechanism of NPY-induced angiogenesis involves several pathways. NPY can stimulate the production of VEGF and nitric oxide (NO). nih.govnih.gov The process is dependent on endothelial nitric oxide synthase (eNOS) and can be blocked by antibodies against VEGF receptors. nih.gov In ischemic conditions, such as in skeletal muscle, NPY release is stimulated, leading to the upregulation of the Y2 receptor. nih.gov Exogenous NPY can then stimulate neovascularization and restore blood flow and function to the ischemic tissue. nih.gov This suggests that NPY plays an important endogenous role in neurogenically-driven ischemic angiogenesis. nih.gov

| Cardiovascular Process | NPY Receptor(s) Involved | Key Research Findings on NPY's Role |

| Vasomotor Control | Y1. physiology.org | - Potent vasoconstrictor, acting directly on vascular smooth muscle. ahajournals.orgnih.gov - Contributes to ~30% of sympathetic nerve-induced vasoconstriction in some vascular beds. nih.gov - Elevated levels are associated with hypertension. physiology.org |

| Cardiac Remodeling | Y1, Y2. nih.govresearchgate.net | - Can worsen ischemia acutely via vasoconstriction. nih.gov - Chronic exposure can induce cardiac hypertrophy. nih.gov - May have protective effects post-myocardial infarction by reducing inflammation and fibrosis and promoting angiogenesis via Y1 receptors. nih.gov |

| Angiogenesis | Y2, Y5. nih.gov | - Potent pro-angiogenic factor, comparable to VEGF and bFGF. ahajournals.org - Stimulates endothelial cell proliferation, migration, and capillary formation. nih.gov - Y2 receptor is essential for NPY-induced angiogenesis. pnas.orgpnas.org - Mediates neurogenic angiogenesis in ischemic tissue. nih.gov |

Central and Peripheral Pain Processing Modulation

Neuropeptide Y is widely distributed throughout the central nervous system and is implicated in the complex modulation of pain signals. acs.orgnih.gov While it has well-documented pain-inhibiting effects at the spinal cord level, its role in supraspinal (brain-level) pain processing is more intricate, involving multiple brain regions and receptor subtypes. acs.orgarxiv.orgnih.gov

The brain possesses descending pathways that can either inhibit or facilitate pain signals traveling up from the spinal cord. NPY plays a role in this descending modulation, primarily through actions in the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), two key areas in the brain's pain-control network. acs.orgnih.gov

In the periaqueductal gray (PAG) , NPY's effects can be complex. Administration of NPY or a Y1 receptor agonist directly into the PAG has been shown to produce analgesia in some preclinical tests, such as the tail flick test. acs.org In rats with mononeuropathy (a model of neuropathic pain), microinjection of NPY into the PAG significantly increased the pain threshold in a dose-dependent manner, an effect mediated by the Y1 receptor and potentially involving opioid receptors. nih.gov However, other studies have reported that NPY in the PAG can increase responsiveness to painful stimuli, highlighting the complexity of its role in this region. acs.org

The rostral ventromedial medulla (RVM) is a critical relay station that receives input from the PAG and sends signals down to the spinal cord to modulate pain. acs.orgnih.gov The RVM contains two main types of neurons involved in pain modulation: "ON-cells," which facilitate pain, and "OFF-cells," which inhibit pain. nih.govnih.gov NPY administration into the RVM has been shown to alleviate pain-like behaviors in models of inflammatory and neuropathic pain. acs.orgnih.gov Research indicates that NPY, acting at Y1 receptors, non-selectively excites both ON- and OFF-cells. acs.orgnih.gov The resulting pain relief is thought to be primarily due to the increased activity of the pain-inhibiting OFF-cells, which overrides the facilitation from ON-cells. nih.gov

| Brain Region | NPY Receptor(s) | Effect on Pain Modulation |

| Periaqueductal Gray (PAG) | Y1. nih.gov | - Produces antinociception (pain relief) in neuropathic pain models. nih.gov - Effects may involve interaction with the opioid system. nih.gov - Some studies report conflicting, pain-enhancing effects. acs.org |

| Rostral Ventromedial Medulla (RVM) | Y1. acs.orgnih.gov | - Reverses hypersensitivity in inflammatory and neuropathic pain states. nih.gov - Excites both pain-facilitating (ON-cells) and pain-inhibiting (OFF-cells) neurons. nih.gov - Overall effect is analgesic, likely due to dominant OFF-cell activation. nih.gov |

Spinal Cord Pain Transmission Inhibition

Neuropeptide Y (NPY) is a significant modulator of pain, particularly within the spinal cord. It is widely expressed in the superficial laminae of the dorsal horn, a key region for processing sensory information, including pain. arxiv.org Following nerve injury or inflammation, the expression of NPY is dramatically increased in the dorsal horn, suggesting its role as an endogenous analgesic to counteract excessive pain signaling. nih.govpnas.org

The analgesic effects of NPY are primarily mediated through its interaction with Y1 and Y2 receptors. arxiv.org The Y1 receptor is a key target for pain inhibition and is found on a specific population of small, excitatory interneurons in the dorsal horn. nih.govresearchgate.net When NPY binds to these G-protein-coupled (Gi/o) Y1 receptors, it inhibits the hyperexcitability of these interneurons, which in turn dampens the transmission of pain signals. jci.orgnih.govpnas.org Studies have shown that activating these Y1 receptors can reduce behavioral signs of neuropathic pain, such as mechanical and cold hypersensitivity. nih.govjci.orgnih.gov Conversely, blocking these receptors or knocking down NPY expression can reinstate pain hypersensitivity. nih.govpnas.orgnih.gov

The Y2 receptor, located on the central terminals of primary afferent neurons (the nerve fibers that bring sensory information to the spinal cord), also contributes to NPY's pain-inhibiting effects. nih.govresearchgate.net Activation of Y2 receptors leads to presynaptic inhibition, reducing the release of pro-nociceptive substances. nih.govresearchgate.net Together, the actions of NPY at both Y1 and Y2 receptors establish a powerful braking mechanism on spinal nociceptive transmission, helping to prevent the transition from acute to chronic pain. nih.govpnas.org

| Finding | Receptor(s) Involved | Mechanism | Source |

|---|---|---|---|

| Intrathecal NPY administration reduces allodynia and hyperalgesia in animal models. | Y1, Y2 | Inhibition of nociceptive signaling in the dorsal horn. | arxiv.org |

| Activation of Y1 receptors on spinal interneurons inhibits their excitability. | Y1 | Postsynaptic inhibition of excitatory interneurons. | jci.orgnih.gov |

| Conditional knockdown of NPY reinstates resolved pain hypersensitivity. | N/A | Demonstrates a tonic inhibitory control by endogenous NPY. | nih.govpnas.org |

| Y1 receptor agonists reduce nerve injury-induced mechanical and cold hypersensitivity. | Y1 | Inhibition of spinal Y1-expressing interneurons. | nih.govpnas.org |

| NPY acts via Y2 receptors to suppress excitatory transmission through a presynaptic mechanism. | Y2 | Presynaptic inhibition of neurotransmitter release from primary afferent neurons. | nih.gov |

Gastrointestinal Tract Function Regulation

Within the gastrointestinal (GI) tract, NPY is a key regulator, primarily exerting inhibitory effects. It is found in enteric neurons within the submucosal and myenteric plexuses, as well as in sympathetic neurons that innervate the gut. nih.govyakhak.orgresearchgate.net

Gastrointestinal Motility and Secretion Control

NPY significantly inhibits gastrointestinal motility, including gastric emptying and intestinal transit. nih.govnih.govphysiology.org This action helps to slow the movement of food through the digestive system, which can facilitate more thorough digestion and absorption. nih.gov The peptide also plays a crucial role in controlling secretions. NPY is a potent inhibitor of electrolyte and water secretion across the intestinal epithelium. nih.govyakhak.org This antisecretory effect is observed in all regions of the intestine. nih.gov The regulatory actions of NPY on motility and secretion are mediated by Y1 and Y2 receptors located on enteric neurons and epithelial cells. nih.govnih.gov Studies indicate that NPY and the related gut hormone Peptide YY (PYY) exert a tonic, or continuous, inhibitory influence on colonic motility and ion transport. nih.gov

Nutrient and Water Absorption Regulation

By inhibiting the secretion of water and electrolytes, NPY promotes net absorption. nih.gov This proabsorptive effect is critical for maintaining fluid balance. yakhak.org In healthy human volunteers, intravenous administration of NPY was shown to significantly increase the net absorption of water, sodium, potassium, and chloride in the jejunum under basal conditions. nih.gov Furthermore, NPY was able to counteract the secretory effects of prostaglandin (B15479496) E2, a substance that induces fluid secretion into the intestine. nih.gov This action is primarily mediated by Y1 receptors located on the basolateral side of intestinal epithelial cells and neural Y2 receptors. nih.govnih.gov By slowing transit time and reducing secretion, NPY creates favorable conditions for the absorption of nutrients and water from the intestinal lumen. nih.gov

| Function | Effect of NPY | Primary Receptor(s) | Source |

|---|---|---|---|

| Gastrointestinal Motility | Inhibits gastric emptying and intestinal transit | Y1, Y2 | nih.govnih.gov |

| Intestinal Secretion | Inhibits electrolyte and water secretion | Y1, Y2 | nih.govyakhak.org |

| Water and Electrolyte Absorption | Increases net absorption | Y1 | nih.gov |

| Nutrient Absorption | Facilitates absorption by slowing transit and reducing secretion | Y1, Y2 | nih.gov |

Immunomodulation and Neuroinflammation

Neuropeptide Y serves as a critical link between the nervous and immune systems, with wide-ranging effects on immune cell function and inflammatory processes. nih.govnih.govnih.gov NPY and its receptors are expressed by numerous immune cells, allowing for direct regulation. nih.govmdpi.com

Direct Effects on Immune Cell Activation and Function

NPY exerts complex, often context-dependent, effects on various immune cells by acting on different Y receptors. nih.govnih.gov

Macrophages: NPY can have both pro- and anti-inflammatory effects. It can attract macrophages to tissues via the Y1 receptor. frontiersin.org However, acting through the Y1 receptor, NPY can also have potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and stimulating the release of anti-inflammatory cytokines like IL-10. nih.govdiabetesjournals.org

T-Lymphocytes: NPY can modulate the differentiation of T-helper (Th) cells. researchgate.net Specifically, activation of the Y1 receptor can promote a shift towards a Th2 inflammatory response, which is generally less destructive than a Th1 response, by inhibiting the production of IFN-γ and promoting the secretion of IL-4. nih.gov

Dendritic Cells: In dendritic cells, NPY generally plays an anti-inflammatory role by promoting the production of IL-6 and IL-10. frontiersin.org

Natural Killer (NK) Cells: In inflammatory contexts, NPY can inhibit the activity of NK cells. nih.govfrontiersin.org This effect is mediated by Y1 receptor signaling, which can interrupt the full activation of NK cells required for their immune function. nih.govfrontiersin.org

| Immune Cell | Effect of NPY | Receptor(s) Involved | Source |

|---|---|---|---|

| Macrophages | Promotes migration; inhibits pro-inflammatory cytokine release (TNF-α); stimulates anti-inflammatory cytokine release (IL-10). | Y1 | nih.govfrontiersin.orgdiabetesjournals.org |

| T-Lymphocytes | Promotes Th2 polarization; inhibits Th1 cytokine (IFN-γ) production. | Y1 | nih.gov |

| Dendritic Cells | Promotes anti-inflammatory cytokine release (IL-6, IL-10). | Y1 | frontiersin.org |

| Natural Killer (NK) Cells | Inhibits cytotoxic activity during inflammation. | Y1 | nih.govfrontiersin.org |

Attenuation of Inflammatory Responses in the Nervous System

NPY plays a significant neuroprotective role by mitigating neuroinflammation. nih.govresearchgate.net Within the central nervous system, NPY can suppress inflammatory responses by inhibiting the activation of microglia, the primary immune cells of the brain. mdpi.comnih.gov Activation of Y1 receptors on microglia inhibits their activation and the subsequent release of pro-inflammatory factors. mdpi.comnih.gov By reducing microglial activation and astrogliosis (the response of another type of glial cell, astrocytes, to injury), NPY helps to protect neurons from inflammatory damage. nih.gov This anti-neuroinflammatory effect is a key component of NPY's broader role in maintaining homeostasis within the nervous system. nih.govresearchgate.net

Regulation of Bone Metabolism and Homeostasis

Neuropeptide Y (NPY) is a significant regulator of bone metabolism, actively participating in the dynamic process of bone remodeling. nih.govnih.gov This involves the coordinated removal of old bone by osteoclasts and the formation of new bone by osteoblasts. nih.gov NPY is produced by various cells within the bone microenvironment, including osteoblasts and osteocytes, indicating its role as a local signaling molecule in bone homeostasis. dntb.gov.uanih.gov The influence of NPY on bone mass is closely tied to the body's energy status, with fluctuations in hypothalamic NPY levels and energy intake impacting bone density. frontiersin.org

Influence on Osteoblast and Osteoclast Activity

The effect of Neuropeptide Y on osteoblasts, the cells responsible for bone formation, is complex and appears to be context-dependent. Some studies indicate that NPY can stimulate osteoblast activity. For instance, NPY has been found to enhance the osteogenic activity of human osteoblasts by promoting gap junction intercellular communication. nih.govbjournal.org However, other research suggests an inhibitory role. NPY, primarily through the Y1 receptor, has been shown to suppress osteoblast differentiation. aging-us.com Treatment of mouse calvarial osteoblasts with NPY resulted in a decrease in markers of osteoblast differentiation, such as osteocalcin (B1147995). uconn.eduuconn.edu Similarly, germline deletion of the Y1 receptor leads to an increase in bone mass due to stimulated osteoblast activity. nih.gov This suggests that the baseline signaling of NPY through the Y1 receptor may act as a negative regulator of bone formation. dntb.gov.ua

Regarding osteoclasts, the cells that resorb bone, NPY's influence is also multifaceted. NPY can promote the secretion of receptor activator of nuclear factor-κB ligand (RANKL) by osteoblasts, which in turn increases the bone resorption activity of osteoclasts. frontiersin.org An in-vitro experiment showed that the RANKL/OPG ratio, a key determinant of osteoclastogenesis, was higher in NPY-treated bone marrow stromal cells, an effect reversible with a Y1 receptor antagonist. nih.govaging-us.com This points to a role for NPY in facilitating bone resorption via the Y1 receptor. nih.gov Conversely, other studies have found that NPY can reduce the number of osteoclasts, thereby ameliorating low bone density in certain models. nih.gov

Table 1: Effects of Neuropeptide Y on Osteoblast and Osteoclast Activity

| Cell Type | Effect of NPY | Mediating Receptor(s) | Observed Outcome | Citations |

|---|---|---|---|---|

| Osteoblasts | Stimulatory | - | Enhanced gap junction intercellular communication and osteogenic activity. | nih.govbjournal.org |

| Inhibitory | Y1R | Decreased differentiation markers (e.g., osteocalcin, BSP, DMP1), reduced intracellular cAMP. | aging-us.comuconn.eduuconn.edu | |

| Osteoclasts | Stimulatory (Indirect) | Y1R | Increased RANKL/OPG ratio, promoting osteoclastogenesis. | nih.govaging-us.com |

| Inhibitory | - | Reduced osteoclast number in some models. | nih.gov |

Regulation of Bone Marrow Stem Cell Differentiation

Neuropeptide Y plays a pivotal role in directing the fate of bone marrow mesenchymal stem cells (BMSCs), which are multipotent cells capable of differentiating into various cell types, including osteoblasts. nih.gov However, the precise nature of NPY's influence on BMSC differentiation into osteoblasts is a subject of ongoing research with some conflicting findings.